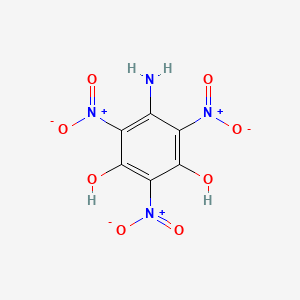

5-Amino-2,4,6-trinitrobenzene-1,3-diol

説明

特性

CAS番号 |

128585-26-2 |

|---|---|

分子式 |

C6H4N4O8 |

分子量 |

260.12 g/mol |

IUPAC名 |

5-amino-2,4,6-trinitrobenzene-1,3-diol |

InChI |

InChI=1S/C6H4N4O8/c7-1-2(8(13)14)5(11)4(10(17)18)6(12)3(1)9(15)16/h11-12H,7H2 |

InChIキー |

UIJLTECJVZBJEP-UHFFFAOYSA-N |

正規SMILES |

C1(=C(C(=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])O)[N+](=O)[O-])N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2,4,6-trinitrobenzene-1,3-diol typically involves the nitration of 5-Amino-4,6-dinitro-1,3-dihydroxybenzene. This process is carried out using potassium nitrate (KNO3) and concentrated sulfuric acid (H2SO4) as nitrating agents . The reaction conditions are carefully controlled to ensure the selective nitration of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced monitoring systems ensures the efficient and safe production of the compound .

化学反応の分析

Types of Reactions: 5-Amino-2,4,6-trinitrobenzene-1,3-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and strong acids or bases.

Major Products: The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in the synthesis of other high-energy materials .

科学的研究の応用

5-Amino-2,4,6-trinitro-1,3-dihydroxybenzene, also known as compound 8, is a high-energy, high-density material with promising applications as an energetic material . This compound is synthesized through a three-step process and has been characterized using single-crystal X-ray diffraction .

Synthesis and Properties

5-Amino-2,4,6-trinitro-1,3-dihydroxybenzene is synthesized through the ring-opening reaction of a macrocyclic compound, followed by nitration .

Synthesis steps:

- A macrocyclic compound 4 undergoes a ring-opening reaction under VNS (vicarious nucleophilic substitution of hydrogen) reaction conditions to produce 5-Amino-4,6-dinitro-1,3-dihydroxy-benzene (6) .

- Compound 6 is then nitrated with a mixture of and concentrated sulfuric acid to produce 5-Amino-2,4,6-trinitro-1,3-dihydroxybenzene (8) .

Energetic Material

5-Amino-2,4,6-trinitro-1,3-dihydroxybenzene exhibits several properties that make it a promising energetic material .

Key properties:

- Density: The measured density is , which is higher than that of RDX (Research Department Explosive) .

- Detonation Velocity: The detonation velocity is similar to that of RDX .

- Detonation Pressure: The detonation pressure is much higher than that of RDX .

- Thermal Decomposition Temperature: It has a comparable thermal decomposition temperature to RDX .

- Impact Sensitivity: It has a lower impact sensitivity than RDX .

作用機序

The mechanism of action of 5-Amino-2,4,6-trinitrobenzene-1,3-diol involves the interaction of its functional groups with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates, while the amino groups can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s high energy release and stability .

類似化合物との比較

Comparison with Similar Compounds

The following table compares 5-Amino-2,4,6-trinitrobenzene-1,3-diol with structurally related compounds identified in the evidence:

Structural and Functional Differences

- Nitro vs.

- Amino-Diol Backbone: The amino-diol motif (common in Compound 4) improves solubility in polar solvents, whereas the trinitro derivative’s solubility is likely reduced due to nitro groups .

- Carboxylic Acid vs. Nitro Groups : Carboxylic acid derivatives (e.g., triiodoisophthalic acid) prioritize stability and biocompatibility, contrasting with the reactive nitro groups in the target compound .

Research Findings and Challenges

- Analytical Differentiation: Mass spectrometry struggles to distinguish positional isomers like 5-aminobenzene-1,3-diol (Compound 4) from 2-aminobenzene-1,4-diol (Compound 5) due to similar fragmentation patterns .

- Synthetic Complexity : The synthesis of nitroaromatic compounds (e.g., target compound) often requires controlled conditions to avoid unintended detonation, unlike iodinated analogs, which are safer to handle .

- Deuterated Derivatives : Deuterated versions (e.g., compound) are used in tracer studies but lack the explosive risks associated with nitro groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。